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molecular formula C5H8N2O B1303766 (1-methyl-1H-imidazol-5-yl)methanol CAS No. 38993-84-9

(1-methyl-1H-imidazol-5-yl)methanol

Cat. No. B1303766
M. Wt: 112.13 g/mol
InChI Key: PXGQMYCEAWZJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456169B2

Procedure details

A mixture of (1-methyl-1H-imidazol-5-yl)methanol (500 mg, 4.5 mmol) in DMF (5 mL) at −5° C. was slowly treated with thionyl chloride (0.49 mL, 6.7 mmol), stirred an additional 10 minutes at −5° C., warmed to room temperature, stirred 1.5 hours, cooled to −5° C., quenched with isopropyl alcohol and ethyl acetate, stirred 30 minutes at −5° C., concentrated under vacuum, and filtered to collect the solid. The solid was rinsed with ethyl acetate and dried under vacuum to give (212 mg, 28%) of the desired product as the hydrochloride salt. MS (DCI) m/e 131 (M+H)+; 1H NMR (300 MHz, DMSO-d6) □ 9.10 (s, 1H), 7.76 (s, 1H), 5.02 (s, 2H), 3.88 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH2:7]O)=[CH:5][N:4]=[CH:3]1.S(Cl)([Cl:11])=O>CN(C=O)C>[ClH:11].[Cl:11][CH2:7][C:6]1[N:2]([CH3:1])[CH:3]=[N:4][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CN1C=NC=C1CO
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.49 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred an additional 10 minutes at −5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −5° C.
CUSTOM
Type
CUSTOM
Details
quenched with isopropyl alcohol and ethyl acetate
STIRRING
Type
STIRRING
Details
stirred 30 minutes at −5° C.
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the solid
WASH
Type
WASH
Details
The solid was rinsed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.ClCC1=CN=CN1C
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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